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Compound of Interest

Compound Name: N-Formylglycine Ethyl Ester

Cat. No.: B140467 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-
Formylglycine Ethyl Ester (CAS No. 3154-51-6), a key building block in peptide synthesis

and various organic reactions.[1] This document presents its Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental

protocols for acquiring these spectra.

Chemical Structure and Properties
N-Formylglycine ethyl ester, with the linear formula HCONHCH2COOC2H5, has a molecular

weight of 131.13 g/mol . It is a colorless liquid at room temperature with a boiling point of 267-

269 °C and a density of 1.15 g/mL at 25 °C.[2]

Molecular Structure with Atom Numbering for Spectral Assignments:

Caption: Chemical structure of N-Formylglycine Ethyl Ester with atom numbering.

Spectroscopic Data
The following tables summarize the key spectroscopic data for N-Formylglycine Ethyl Ester.
This data is essential for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for determining the structure of organic molecules by

observing the magnetic properties of atomic nuclei.

Table 1: ¹H NMR Spectroscopic Data for N-Formylglycine Ethyl Ester

Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

8.19 s - 1 H¹ (Formyl H)

6.70 br s - 1 H² (Amide H)

4.18 q 7.1 2
H⁵ (Methylene H

of ethyl)

4.05 d 6.0 2
H³ (Methylene H

of glycine)

1.25 t 7.1 3
H⁶ (Methyl H of

ethyl)

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for N-Formylglycine Ethyl Ester

Chemical Shift (δ) ppm Assignment

169.0 C⁴ (Carbonyl C of ester)

161.0 C¹ (Carbonyl C of formyl)

61.5 C⁵ (Methylene C of ethyl)

41.0 C³ (Methylene C of glycine)

14.1 C⁶ (Methyl C of ethyl)

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.
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Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which

corresponds to its vibrational transitions. This technique is particularly useful for identifying

functional groups.

Table 3: IR Spectroscopic Data for N-Formylglycine Ethyl Ester

Wavenumber (cm⁻¹) Intensity Assignment

3280 Strong, Broad N-H Stretch

3060 Medium C-H Stretch (amide)

2980, 2940 Medium C-H Stretch (aliphatic)

1745 Strong C=O Stretch (ester)

1670 Strong C=O Stretch (amide I)

1540 Strong N-H Bend (amide II)

1210 Strong C-O Stretch (ester)

Sample preparation: Neat (liquid film). Data is representative.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions

based on their mass-to-charge ratio. It provides information about the molecular weight and

elemental composition of a compound, as well as its fragmentation pattern.

Table 4: Mass Spectrometry Data for N-Formylglycine Ethyl Ester
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m/z Relative Intensity (%) Proposed Fragment

131 15 [M]⁺ (Molecular Ion)

102 30 [M - C₂H₅]⁺

86 100 [M - OCH₂CH₃]⁺

58 85 [CH₂COOC₂H₅]⁺

44 40 [HCONHCH₂]⁺

29 60 [C₂H₅]⁺

Ionization method: Electron Ionization (EI). Data is representative.

Experimental Protocols
The following are detailed methodologies for obtaining the spectroscopic data presented

above.

NMR Spectroscopy
Protocol for ¹H and ¹³C NMR Analysis:

Sample Preparation: Dissolve approximately 10-20 mg of N-Formylglycine Ethyl Ester in
0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard single-pulse experiment.

Set the spectral width to cover the range of -2 to 12 ppm.

Employ a relaxation delay of 1-2 seconds.
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Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise

ratio.

¹³C NMR Acquisition:

Acquire the spectrum at room temperature.

Use a proton-decoupled pulse sequence (e.g., zgpg30).

Set the spectral width to cover the range of 0 to 200 ppm.

Employ a relaxation delay of 2-5 seconds.

Acquire a larger number of scans (typically 128 or more) due to the lower natural

abundance of ¹³C.

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate

window function (e.g., exponential multiplication) and perform a Fourier transform. Phase

and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS

signal at 0.00 ppm.

IR Spectroscopy
Protocol for FT-IR Analysis (Neat Liquid):

Sample Preparation: Place one drop of neat N-Formylglycine Ethyl Ester directly onto the

diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two

potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal or clean salt plates.

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

Co-add 16-32 scans to improve the signal-to-noise ratio.
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The spectrum is typically recorded in transmittance or absorbance mode.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum. Identify and label the significant absorption peaks.

Mass Spectrometry
Protocol for GC-MS Analysis:

Sample Preparation: Prepare a dilute solution of N-Formylglycine Ethyl Ester (e.g., 1

mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with

an Electron Ionization (EI) source.

GC Conditions:

Injector: Split/splitless injector, typically operated at 250 °C with a split ratio of 50:1.

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm

i.d., 0.25 µm film thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at

a rate of 10 °C/min, and hold for 5 minutes.

MS Conditions:

Ion Source: Electron Ionization (EI) at 70 eV.

Mass Range: Scan from m/z 20 to 200.

Source Temperature: Maintain at approximately 230 °C.

Data Analysis: Identify the peak corresponding to N-Formylglycine Ethyl Ester in the total

ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular

ion and major fragment ions.
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Workflow and Data Interpretation
The following diagrams illustrate the general workflow for spectroscopic analysis and the

correlation of the chemical structure with its spectral data.

General Spectroscopic Analysis Workflow

Sample Preparation

Data Acquisition

Data Processing & Analysis

Interpretation

Dissolve in CDCl3 with TMS

NMR Spectrometer

Neat Liquid Film/ATR

FTIR Spectrometer

Dilute in Volatile Solvent

GC-MS System

Fourier Transform, Phasing, Baseline Correction Background Subtraction, Peak Picking Chromatogram Integration, Mass Spectrum Analysis

Structural Elucidation & Verification

Click to download full resolution via product page

Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Correlation of the chemical structure with key spectroscopic signals.

This guide provides foundational spectroscopic information for N-Formylglycine Ethyl Ester,
which is critical for its application in research and development. The provided protocols offer a

starting point for obtaining high-quality data for this compound. For more detailed spectral data,

researchers are encouraged to consult spectral databases such as the Spectral Database for

Organic Compounds (SDBS).[3][4][5][6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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